2-Bromo-2-methylpropanoyl isocyanate
Description
2-Bromo-2-methylpropanoyl isocyanate (C₅H₆BrNO₂) is a brominated acyl isocyanate characterized by a tert-butyl group substituted with bromine and an isocyanate (-NCO) functional group. This compound is expected to exhibit high reactivity due to the electrophilic isocyanate moiety, which participates in nucleophilic addition reactions. While specific data for this compound are absent in the provided evidence, comparisons with structurally related brominated compounds (e.g., 2-bromo-2-methylpropane and 2-bromo-2-methylpropanoic acid) can offer insights into its behavior .
Properties
Molecular Formula |
C5H6BrNO2 |
|---|---|
Molecular Weight |
192.01 g/mol |
IUPAC Name |
2-bromo-2-methylpropanoyl isocyanate |
InChI |
InChI=1S/C5H6BrNO2/c1-5(2,6)4(9)7-3-8/h1-2H3 |
InChI Key |
GQHJANQBJJKHAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N=C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key physicochemical properties of structurally analogous brominated compounds from the provided evidence. These data serve as a basis for inferring trends relevant to 2-bromo-2-methylpropanoyl isocyanate.
Key Observations:
Molecular Weight and Boiling Points: The addition of functional groups increases molecular weight and boiling points. For instance, 2-bromo-2-methylpropanoic acid (167.01 g/mol) has a higher boiling point (200°C) than 2-bromo-2-methylpropane (73.1°C) due to hydrogen bonding from the carboxylic acid group . Inference for this compound: The isocyanate group (-NCO) lacks hydrogen-bonding capacity, suggesting a lower boiling point compared to the carboxylic acid analog. However, its molecular weight (≈178 g/mol) would likely position its volatility between the two compounds.
Inference for this compound: The isocyanate’s polarity may enhance solubility in polar aprotic solvents (e.g., acetone or dichloromethane) but reduce miscibility in water due to the absence of ionizable groups.
Reactivity: The bromine atom in both reference compounds facilitates nucleophilic substitution (e.g., SN1/SN2 reactions). In 2-bromo-2-methylpropanoic acid, bromine also activates the α-carbon for decarboxylation under thermal conditions . Inference for this compound: The isocyanate group would dominate reactivity, enabling reactions with amines, alcohols, or water to form ureas, carbamates, or carbamic acids, respectively. Bromine may stabilize intermediates via inductive effects but could hinder sterically demanding reactions.
Research Findings and Limitations
- Thermal Stability: 2-Bromo-2-methylpropanoic acid decomposes at 200°C, suggesting that the isocyanate derivative may exhibit lower thermal stability due to the labile -NCO group .
- Synthetic Utility: Brominated acyl isocyanates are valuable in synthesizing heterocycles (e.g., hydantoins) or functionalized polymers.
Caveats:
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